N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, and a fluorobenzenecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromobenzenesulfonyl chloride and 4-fluorobenzoic acid.
Formation of Intermediate: The 4-bromobenzenesulfonyl chloride reacts with ethylenediamine to form an intermediate compound.
Final Coupling: The intermediate is then coupled with 4-fluorobenzoic acid under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common.
Amide Bond Formation: The carboxamide group can form amide bonds with other compounds, which is crucial in peptide synthesis.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Agents like hydrogen peroxide can be used for oxidation reactions.
Catalysts: Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of sulfonyl and fluorobenzene groups on biological systems. It may serve as a model compound in drug design and development.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. The presence of the sulfonyl group suggests potential activity as an enzyme inhibitor, while the fluorobenzene moiety may enhance binding affinity to biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism by which N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide exerts its effects depends on its interaction with molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The fluorobenzene moiety can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide
- N-{2-[(4-methylphenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide
- N-{2-[(4-nitrophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide
Uniqueness
Compared to similar compounds, N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions not possible with other halogens. This can lead to the formation of unique derivatives with potentially novel properties.
Properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfonylethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO3S/c16-12-3-7-14(8-4-12)22(20,21)10-9-18-15(19)11-1-5-13(17)6-2-11/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIFDRULYZTAEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.